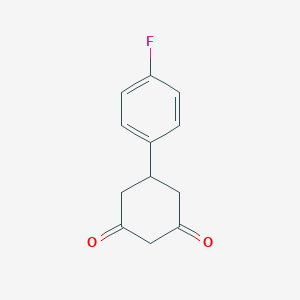

5-(4-Fluorophenyl)cyclohexane-1,3-dione

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTLJACXBCUFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352603 | |

| Record name | 5-(4-fluorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-72-1 | |

| Record name | 5-(4-Fluorophenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-fluorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55579-72-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Aldol Condensation

In this approach, cyclohexane-1,3-dione is deprotonated under basic conditions to generate an enolate, which attacks 4-fluorobenzaldehyde. Subsequent dehydration and cyclization yield the target compound.

Reaction Conditions

Mechanistic Pathway

-

Enolate formation from cyclohexane-1,3-dione.

-

Nucleophilic attack on 4-fluorobenzaldehyde.

-

Dehydration to form a conjugated enone.

Example Protocol

A mixture of cyclohexane-1,3-dione (1.0 mmol), 4-fluorobenzaldehyde (1.1 mmol), and piperidine (1.5 mmol) in 1,4-dioxane is heated at 75°C for 12 hours. The product is purified via recrystallization from ethanol, yielding this compound as a yellow crystalline solid.

Multi-Component Reactions Involving β-Ketonitriles

Recent advancements utilize β-ketonitriles as building blocks for one-pot syntheses. For instance, β-ketonitriles react with 4-fluorobenzaldehyde and secondary amines to form α-arylidene intermediates, which undergo cyclization to the target dione.

Key Steps

-

Knoevenagel Condensation : Forms an α-arylidene-β-ketonitrile.

-

Michael Addition : Secondary amines attack the α,β-unsaturated nitrile.

-

Oxidation : Atmospheric oxygen converts the adduct into the dione.

Advantages

Nucleophilic Aromatic Substitution (SNAr)

While less common, SNAr reactions can introduce the 4-fluorophenyl group post-cyclization. This method requires electron-deficient aryl fluorides and strong nucleophiles.

Limitations

-

The electron-withdrawing effect of the dione ring activates the para position of the fluorophenyl group for substitution, but competing side reactions reduce yields.

-

Limited applicability due to harsh conditions (e.g., high-temperature reflux in DMF).

Industrial-Scale Production and Optimization

Industrial methods prioritize cost efficiency and scalability. Key modifications include:

-

Catalyst Optimization : Zinc ferrite nanoparticles improve reaction rates and yields.

-

Purification Techniques : High-performance liquid chromatography (HPLC) replaces recrystallization for higher purity.

Table 1: Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of diols.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

- Role : 5-(4-Fluorophenyl)cyclohexane-1,3-dione serves as a crucial building block in organic synthesis. It facilitates the construction of more complex organic molecules.

- Reactions : The compound can undergo various chemical reactions, including oxidation to form diketones and reduction to yield corresponding diols .

Table 1: Common Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Common Reagents |

|---|---|---|

| Oxidation | Diketone formation | Potassium permanganate, CrO₃ |

| Reduction | Hydroxyl group formation | NaBH₄, LiAlH₄ |

| Substitution | Electrophilic aromatic substitution | Bromine, nitric acid |

Biology

Biological Activity Investigation

- Enzyme Inhibition : Research has indicated that this compound exhibits potential biological activities, particularly in inhibiting specific enzymes. This property is valuable for studying metabolic pathways and developing enzyme inhibitors.

Case Study: Enzyme Inhibition

- A study demonstrated that derivatives of this compound could inhibit certain enzymes involved in cancer metabolism, suggesting potential therapeutic applications in oncology.

Medicine

Pharmaceutical Development

- Therapeutic Properties : The compound is being explored for its therapeutic properties in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for new pharmaceuticals.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use |

|---|---|

| Oncology | Development of enzyme inhibitors |

| Cardiovascular | Potential anti-inflammatory agents |

| Neurology | Investigated for neuroprotective effects |

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Electron-Withdrawing Substituents

- 5-(4-Bromophenyl) Derivative (5c): Exhibited potent anticancer activity against human breast adenocarcinoma (MCF-7) with an LC₅₀ of 10.3134 µg/mL. Molecular docking (AutoDock Vina) showed strong binding to cancer protein 2ZOQ (PDB ID), attributed to hydrophobic interactions and halogen bonding with the bromine atom .

- 5-(3,5-Bis(trifluoromethyl)phenyl) Derivative (26) : Demonstrated high in vitro efficacy (EC₅₀ = 700 nM) in ALS models but failed in mutant SOD1G93A mice due to poor pharmacokinetics .

Electron-Donating Substituents

Positional Isomerism

- 5-(2-Bromophenyl) Derivative (5d) : Showed reduced anticancer activity compared to 5c, highlighting the importance of para-substitution for optimal target engagement .

Physicochemical and Pharmacokinetic Properties

| Compound | logP | Water Solubility (mg/mL) | H-Bond Donors | H-Bond Acceptors | References |

|---|---|---|---|---|---|

| 5-(4-Fluorophenyl) CHD | 2.5* | 0.12* | 0 | 4 | |

| 5-(4-Bromophenyl) CHD (5c) | 3.1 | 0.08 | 0 | 4 | |

| 5-(4-Methoxyphenyl) CHD | 1.8 | 0.25 | 0 | 5 |

*Predicted values based on SwissADME . Fluorine’s electronegativity reduces logP and enhances solubility compared to bromine.

Structural Characterization

All derivatives were confirmed via FT-IR (C=O stretches at 1700–1590 cm⁻¹), ¹H/¹³C NMR (cyclohexane ring protons at δ 0.8–2.5 ppm), and mass spectrometry .

Key Research Findings

- Anticancer Activity : Para-halogenation (Br, F) correlates with improved cytotoxicity, while ortho-substitution reduces activity .

- Enzyme Inhibition : Electron-withdrawing groups enhance HPPD inhibition via Fe²⁺ chelation, but bulky substituents (e.g., bis-CF₃) may hinder bioavailability .

- ADMET Profiles : Fluorine improves metabolic stability over bromine, but optimal in vivo efficacy requires balancing lipophilicity and solubility .

Biological Activity

5-(4-Fluorophenyl)cyclohexane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting data in structured formats.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated phenyl group attached to a cyclohexane ring with two ketone functionalities. Its molecular formula is , and it has a molecular weight of approximately 220.21 g/mol.

Biological Activity Overview

The compound has been studied for its potential as an anticancer agent, among other therapeutic properties. The following sections summarize key findings from recent research.

Anticancer Activity

Research indicates that derivatives of cyclohexane-1,3-dione, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. A study by Mohareb et al. synthesized multiple cyclohexane-1,3-dione derivatives and evaluated their activity against six cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The results demonstrated that some derivatives significantly inhibited cell growth, suggesting potential as c-Met inhibitors .

Table 1: Cytotoxic Activity of Cyclohexane-1,3-dione Derivatives

The anticancer activity of this compound is hypothesized to involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it may act as an inhibitor of the c-Met pathway, which is often dysregulated in cancers .

Additional Biological Activities

Beyond its anticancer properties, compounds based on the cyclohexane-1,3-dione scaffold have shown other biological activities:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties worth further exploration.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of cyclohexane-1,3-dione for their biological activity. In this study, researchers focused on optimizing reaction conditions to enhance yield and purity while assessing the biological efficacy of each compound .

Table 2: Synthesis and Yield Optimization

| Reaction Conditions | Yield (%) | Time (hrs) | Solvent |

|---|---|---|---|

| No Catalyst | 0 | 8 | None |

| Catalyst (10 mol%) | 72 | 2.5 | DMF |

| Catalyst (20 mol%) | 90 | 1.5 | [Et3NH][HSO4] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.